Stephanine

Descripción

has high affinity for serotonin receptors; RN given refers to (R)-isomer; a precursor to Aristolochic Acids

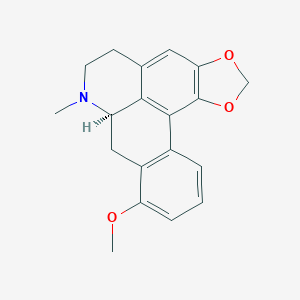

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAPAHNNFSZHMW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965972 | |

| Record name | 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-63-5 | |

| Record name | Stephanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stephanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stephanine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Stephanine is a naturally occurring aporphine alkaloid found in various plant species of the Stephania genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antiplasmodial, and anticancer effects. This technical guide provides a comprehensive overview of the Stephania species known to contain this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an in-depth analysis of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and the Stephania Genus

The genus Stephania, belonging to the Menispermaceae family, comprises approximately 70 species of herbaceous perennial vines, predominantly distributed in tropical and subtropical regions of Asia, Africa, and Australia.[1] These plants, characterized by their large tubers, have a long history of use in traditional medicine.[2][3] A key class of bioactive compounds isolated from Stephania species are the isoquinoline alkaloids, with this compound being a prominent member of the aporphine subgroup.[3]

Pharmacological studies have demonstrated a range of biological activities for this compound, making it a compound of interest for further investigation and potential therapeutic development.

Stephania Species Containing this compound

This compound has been identified and isolated from several species within the Stephania genus. The presence and concentration of this alkaloid can vary between species and even within the same species collected from different geographical locations.[4] Notable species reported to contain this compound include:

-

Stephania yunnanensis H.S. Lo[7]

-

Stephania rotunda Lour.[8]

-

Stephania bancroftii F.M. Bailey[9]

-

Stephania sasakii Hayata[1]

Quantitative Analysis of this compound Content

The concentration of this compound in Stephania species can be influenced by genetic and environmental factors. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for the accurate quantification of this compound and other alkaloids in plant material.[3][5]

Below is a summary of reported this compound content in a specific genotype of Stephania yunnanensis. Further research is required to establish a comprehensive quantitative profile across all this compound-containing species.

| Plant Species | Genotype | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Stephania yunnanensis H.S. Lo | SY-hongteng | Tuber | High Abundance (Specific value not provided in snippet) | [7] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Stephania plant material.

Extraction and Isolation of this compound

The following protocol is a composite method based on established procedures for alkaloid extraction from Stephania species.[1][2]

Materials and Reagents:

-

Dried and powdered tuber material of a this compound-containing Stephania species

-

Methanol (MeOH)

-

1-2% Aqueous Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Acetone

-

Distilled water

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Rotary evaporator

-

pH meter

-

Filter paper

Protocol:

-

Maceration and Acid Extraction:

-

Take a known quantity (e.g., 1 kg) of dried, powdered plant material.

-

Perform a cold soak extraction with 1-2% aqueous HCl for 3 days. Repeat this process three times.

-

Combine the filtrates and concentrate the solution using a rotary evaporator to remove the solvent.

-

-

Alkaloid Precipitation:

-

Adjust the pH of the remaining aqueous solution to 9 with NaOH solution. This will cause the alkaloids to precipitate.

-

Filter the solution to collect the crude alkaloid precipitate.

-

-

Solvent-Solvent Extraction:

-

Dissolve the crude alkaloid extract in an appropriate solvent.

-

Perform liquid-liquid extraction using a suitable solvent system (e.g., ethyl acetate/water) to partition the alkaloids.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate and acetone.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

-

Combine the fractions rich in this compound.

-

-

Crystallization and Final Purification:

-

Dissolve the this compound-rich fraction in hot acetone.

-

Slowly add distilled water to the cooled solution while stirring to induce crystallization.

-

Allow the solution to stand at room temperature for approximately 2 days to allow for complete crystallization.

-

Filter and dry the crystals to obtain pure this compound.

-

Quantification of this compound by HPLC

This protocol is based on validated HPLC methods for the analysis of alkaloids in Stephania species.[3][5]

Instrumentation and Conditions:

-

HPLC System: A liquid chromatograph equipped with a Diode Array Detector (DAD) or UV detector.

-

Column: Hypersil BDS C18 or equivalent reversed-phase C18 column.

-

Mobile Phase: A gradient system of 100 mM ammonium acetate in water (A) and methanol or acetonitrile (B).

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 270 nm for this compound.[5]

-

Column Temperature: 35 °C.[3]

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard of known concentration in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a known amount of dried, powdered plant material.

-

Extract the alkaloids using a suitable method (e.g., sonication in methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Analysis:

-

Inject the standard solutions and the sample extract into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Calculate the concentration of this compound in the sample extract using the calibration curve.

-

Mechanism of Action and Signaling Pathways

This compound exhibits its pharmacological effects through the modulation of key cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[6] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[2]

-

Cell Cycle Arrest: this compound has been shown to cause a transient arrest at the G2/M phase of the cell cycle, leading to a failure in chromosome segregation and subsequent aneuploidy.[2]

-

Apoptosis Induction: Following cell cycle arrest, this compound induces programmed cell death, or apoptosis.

The following diagram illustrates a generalized workflow for investigating the anti-cancer activity of this compound.

Anti-Inflammatory Activity

The anti-inflammatory properties of alkaloids from the Stephania genus are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

The diagram below depicts the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.

Conclusion and Future Perspectives

This compound, a prominent alkaloid from the Stephania genus, continues to be a compound of significant scientific interest due to its multifaceted pharmacological profile. This guide provides a foundational resource for researchers by consolidating information on its botanical sources, analytical methods, and known mechanisms of action.

Future research should focus on:

-

A comprehensive quantitative analysis of this compound content across a wider range of Stephania species to identify high-yielding sources.

-

Optimization of extraction and purification protocols to improve efficiency and yield.

-

Detailed elucidation of the specific molecular targets of this compound within the NF-κB and apoptosis signaling pathways.

-

In vivo studies to validate the therapeutic potential of this compound for inflammatory diseases and cancer.

The continued investigation of this compound holds promise for the development of novel therapeutic agents derived from natural sources.

References

- 1. CN101891750A - this compound and preparation method of salt thereof - Google Patents [patents.google.com]

- 2. Cytotoxic and Anti-Plasmodial Activities of Stephania dielsiana Y.C. Wu Extracts and the Isolated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. HPLC analysis of Stephania rotunda extracts and correlation with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Stephanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine is a proaporphine alkaloid found in plants of the Stephania genus, which belongs to the Menispermaceae family. Proaporphine alkaloids are a subclass of benzylisoquinoline alkaloids (BIAs) and are biogenetic precursors to aporphine alkaloids.[1] this compound and other related alkaloids from Stephania species have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in plants, focusing on the core pathway, key enzymes, available quantitative data, and detailed experimental protocols.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to form the characteristic proaporphine skeleton of this compound through a key intramolecular C-C phenol coupling reaction, followed by specific methylation and dehydrogenation steps.

From L-Tyrosine to (S)-Reticuline: The Common BIA Pathway

The initial steps of the pathway leading to (S)-reticuline are common to the biosynthesis of a vast array of BIAs in plants.

-

Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is converted to both dopamine and 4-HPAA through a series of enzymatic reactions involving hydroxylases, decarboxylases, and aminotransferases.

-

Norcoclaurine Synthesis: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , to form (S)-norcoclaurine.

-

Stepwise Methylation and Hydroxylation: A series of O-methylations, N-methylations, and hydroxylations, catalyzed by O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases (CYP450s) , respectively, convert (S)-norcoclaurine through the intermediates (S)-coclaurine and (S)-N-methylcoclaurine to the pivotal branch-point intermediate, (S)-reticuline .[2][3]

From (S)-Reticuline to this compound: The Proaporphine Branch

The formation of the proaporphine skeleton of this compound from (S)-reticuline is a critical and less universally understood part of the pathway.

-

Oxidative C-C Phenol Coupling: The key step is the intramolecular oxidative coupling of (S)-reticuline to form a proaporphine intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family .[4][5] While the exact intermediate leading to this compound is not definitively characterized, it is proposed to be a dienone structure.

-

Methylation: Subsequent specific O-methylation of the proaporphine intermediate is required to yield the methoxy group present in this compound. This reaction is catalyzed by a specific O-methyltransferase (OMT) . Several OMTs have been identified in Stephania species, but the one specifically responsible for this step in this compound biosynthesis awaits definitive characterization.[6][7][8][9]

-

Dehydrogenation: The final step is likely a dehydrogenation reaction to form the double bond present in the this compound molecule. The enzyme catalyzing this step, presumably a dehydrogenase , has not yet been identified.[10]

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound involves a consortium of enzymes, with some being well-characterized and others remaining putative.

| Enzyme Class | Specific Enzyme (Putative/Characterized) | Substrate(s) | Product(s) | Cofactor(s) |

| Synthase | Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | (S)-Norcoclaurine | - |

| Methyltransferase | Norcoclaurine 6-O-Methyltransferase (6OMT) | (S)-Norcoclaurine | (S)-Coclaurine | S-Adenosyl Methionine (SAM) |

| Methyltransferase | Coclaurine N-Methyltransferase (CNMT) | (S)-Coclaurine | (S)-N-Methylcoclaurine | SAM |

| Cytochrome P450 | N-Methylcoclaurine 3'-Hydroxylase (CYP80B) | (S)-N-Methylcoclaurine | (S)-3'-Hydroxy-N-methylcoclaurine | NADPH, O2 |

| Methyltransferase | 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) | (S)-3'-Hydroxy-N-methylcoclaurine | (S)-Reticuline | SAM |

| Cytochrome P450 | CYP80 Family Enzyme (e.g., CYP80G/Q) | (S)-Reticuline | Proaporphine intermediate | NADPH, O2 |

| Methyltransferase | Putative O-Methyltransferase | Proaporphine intermediate | O-Methylated proaporphine | SAM |

| Dehydrogenase | Putative Dehydrogenase | O-Methylated proaporphine | This compound | NAD(P)+ |

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following table summarizes available data on the concentration of this compound and related precursors in Stephania species.

| Compound | Plant Species | Tissue | Concentration (µg/g DW) | Reference |

| This compound | Stephania yunnanensis | Root | ~15 | [8] |

| Roemerine | Stephania yunnanensis | Root | ~25 | [8] |

| Crebanine | Stephania yunnanensis | Root | ~120 | [8] |

| Salutaridine | Stephania yunnanensis | Root | ~5 | [8] |

Note: The concentrations are estimated from the relative peak areas in the provided chromatogram and the concentration of the standards used.

Experimental Protocols

Heterologous Expression and Characterization of Stephania Cytochrome P450 Enzymes in Yeast

This protocol describes the general procedure for expressing and functionally characterizing candidate CYP80 enzymes from Stephania species in Saccharomyces cerevisiae.[11][12][13][14][15]

a. Gene Cloning and Vector Construction:

- Isolate total RNA from the plant tissue of interest (e.g., roots or rhizomes of a Stephania species).

- Synthesize first-strand cDNA using a reverse transcriptase.

- Amplify the full-length coding sequence of the candidate CYP80 gene using gene-specific primers.

- Clone the amplified PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

b. Yeast Transformation and Expression:

- Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR) from a plant source to ensure efficient electron transfer.

- Select transformed yeast colonies on appropriate selection medium.

- Grow a starter culture of the transformed yeast in selective medium with glucose.

- Inoculate a larger volume of expression medium containing galactose to induce protein expression.

- Incubate the culture with shaking at 30°C for 24-48 hours.

c. Microsome Isolation:

- Harvest the yeast cells by centrifugation.

- Wash the cells with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cell pellet in the same buffer and disrupt the cells using glass beads and vortexing or a French press.

- Centrifuge the homogenate at low speed to remove cell debris.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer (e.g., TE buffer with 20% glycerol) and store at -80°C.

d. Enzyme Assays:

- Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), NADPH, and the substrate ((S)-reticuline).

- Initiate the reaction by adding the substrate.

- Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

- Stop the reaction by adding a solvent (e.g., ethyl acetate or methanol).

- Extract the products with an organic solvent.

- Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

e. Product Analysis:

- Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS.

- Compare the retention time and mass spectrum of the product with that of an authentic standard of the expected proaporphine or aporphine alkaloid, if available.

Quantitative Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant extracts.[16][17][18][19][20]

a. Sample Preparation and Extraction:

- Harvest and freeze-dry the plant tissue.

- Grind the dried tissue to a fine powder.

- Extract a known weight of the powdered tissue with a suitable solvent (e.g., methanol or a methanol/water mixture) using sonication or maceration.

- Centrifuge the extract to pellet the solid material.

- Collect the supernatant and filter it through a 0.22 µm filter.

b. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reversed-phase column for separation.

- Employ a gradient elution with a mobile phase consisting of two solvents, for example, (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

- Set a suitable flow rate (e.g., 0.3 mL/min).

- Mass Spectrometry (MS/MS):

- Use an electrospray ionization (ESI) source in positive ion mode.

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte (this compound and its precursors) using authentic standards.

c. Quantification:

- Prepare a series of standard solutions of this compound and its precursors of known concentrations.

- Generate a calibration curve for each analyte by plotting the peak area against the concentration.

- Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curves.

- Use an internal standard to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Caption: Overview of the proposed this compound biosynthesis pathway.

Caption: Workflow for heterologous expression and characterization of CYP80 enzymes.

Conclusion

The biosynthesis of this compound is a complex process that involves multiple enzymatic steps, starting from the primary metabolite L-tyrosine and proceeding through the intricate network of the benzylisoquinoline alkaloid pathway. While the early steps leading to the key intermediate (S)-reticuline are well-established, the later stages involving the formation of the proaporphine skeleton and its subsequent modifications are still under investigation. The identification and characterization of the specific cytochrome P450s, O-methyltransferases, and dehydrogenases involved in the final steps of this compound biosynthesis are crucial for advancing our ability to produce this and other valuable aporphine alkaloids through metabolic engineering. This technical guide provides a solid foundation for researchers in the field and highlights the areas where further investigation is needed to fully elucidate this fascinating biosynthetic pathway.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathway elucidation and microbial synthesis of proaporphine and bis-benzylisoquinoline alkaloids from sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PERFORM Publications [schoolofhealth.concordia.ca]

- 6. Identification and characterization of methyltransferases involved in benzylisoquinoline alkaloids biosynthesis from Stephania intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]

- 8. Identification and Characterization of Two Se6OMTs from Stephania epigaea Offer Novel Insights into the Biosynthetic Pathway of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

- 13. geneonline.com [geneonline.com]

- 14. Yeast as a versatile system for heterologous protein expression; genetically modified yeast strain to express human drug metabolism enzymes - MedCrave online [medcraveonline.com]

- 15. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. Enzyme Kinetics and Diagnostic Uses of Enzymes - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. google.com [google.com]

- 20. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]

The Genus Stephania: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Stephania (family Menispermaceae) encompasses a diverse group of perennial vines that have been a cornerstone of traditional medicine systems, particularly in Asia and Africa, for centuries. These plants are rich sources of bioactive isoquinoline alkaloids, which are responsible for their wide-ranging pharmacological effects. This technical guide provides an in-depth analysis of the traditional medicinal applications of Stephania species, supported by a critical review of their phytochemical composition and the molecular mechanisms underlying their therapeutic activities. We present quantitative data on alkaloid content, detailed experimental protocols for the extraction and analysis of key compounds, and visual representations of critical signaling pathways modulated by Stephania-derived alkaloids. This document aims to serve as a comprehensive resource for researchers and professionals in the field of natural product drug discovery and development.

Traditional Medicinal Applications of Key Stephania Species

Plants of the Stephania genus have been traditionally used to treat a wide array of ailments. The applications often vary by species and geographical region, reflecting a rich history of ethnobotanical knowledge. The tuberous roots are the most commonly utilized plant part.

Stephania tetrandra , known as "Han Fang Ji" in Traditional Chinese Medicine (TCM), is one of the most well-documented species. It has been traditionally used for its diuretic, anti-inflammatory, and antirheumatic properties.[1] Its applications include the treatment of:

-

Arthralgia due to rheumatism[2]

-

Edema and water retention[3]

-

Gout and other inflammatory disorders[3]

-

Hypertension[3]

Stephania rotunda is an important medicinal plant in Southeast Asia, with its tubers, stems, and leaves used in traditional medicine.[4][5] Traditional uses include the treatment of:

Stephania glabra is utilized in many Asian countries for a variety of conditions. Scientific investigations have supported many of its traditional uses.[8] These include:

Stephania japonica , found across Asia and Australia, is used in traditional medicine for numerous ailments.[9][10] Its leaves and roots are used to treat:

-

Fever, pain, and inflammation[9]

-

Diarrhea, dyspepsia, and urinary diseases[11]

-

Vertigo and sleep disturbances[10]

Phytochemistry: Bioactive Alkaloids

The therapeutic effects of Stephania plants are primarily attributed to their rich and diverse alkaloid content.[12][13] These compounds can be classified into several structural types, with bisbenzylisoquinoline and aporphine alkaloids being among the most prominent.

Major Bioactive Alkaloids

-

Tetrandrine (TET): A bisbenzylisoquinoline alkaloid predominantly found in S. tetrandra. It is known for its potent anti-inflammatory, immunomodulatory, and cardioprotective effects.[1][14]

-

Fangchinoline: Another major bisbenzylisoquinoline alkaloid from S. tetrandra, often co-occurring with tetrandrine and sharing similar anti-inflammatory properties.

-

Cepharanthine (CEP): A biscoclaurine alkaloid isolated from species like S. cephalantha and S. rotunda.[3][15] It has demonstrated significant antitumor, anti-inflammatory, and antiviral activities.

-

L-tetrahydropalmatine (L-THP): A protoberberine alkaloid found in S. rotunda roots, known for its sedative and analgesic effects, particularly on the central nervous system.[15]

-

Stepholidine: An aporphine alkaloid that has been investigated for its potential as an antipsychotic agent due to its dual dopamine receptor D1 agonist and D2 antagonist activity.

Quantitative Analysis of Alkaloid Content

The concentration of these bioactive alkaloids can vary significantly between different species, geographical locations, and even collection times.[2] High-performance liquid chromatography (HPLC) is a standard method for the quantitative analysis of these compounds.

| Plant Species | Plant Part | Alkaloid | Concentration / Yield | Analytical Method | Reference |

| Stephania cepharantha | Tuber | Total Alkaloids | 3.4% (yield from crude extract) | Macroporous Resin Chromatography | [12] |

| Stephania cepharantha | Tuber | Cepharanthine | 2.9% (in total alkaloid fraction) | HPLC | [12] |

| Stephania species | Tuber | Tetrandrine | Varies by species and location | RP-HPLC | [2] |

| Stephania species | Tuber | Fangchinoline | Varies by species and location | RP-HPLC | [2] |

| Stephania species | Tuber | L-tetrahydropalmatine | Varies by species and location | RP-HPLC | [2] |

| Stephania species | Tuber | Stepholidine | Varies by species and location | RP-HPLC | [2] |

Experimental Protocols

The isolation and characterization of bioactive alkaloids from Stephania plants involve a series of systematic procedures.

General Workflow for Ethnobotanical Drug Discovery

The path from a traditional medicinal plant to a potential drug candidate follows a structured workflow. This process integrates traditional knowledge with modern scientific techniques to identify and validate bioactive compounds.

Protocol for Extraction and Isolation of Total Alkaloids

This protocol outlines a common acid-base extraction method, often referred to as the Stas-Otto method, followed by purification.[9][16]

-

Preparation: The dried and powdered plant material (e.g., tuber) is defatted by extraction with a non-polar solvent like petroleum ether or hexane to remove lipids and waxes. The solvent is discarded.

-

Extraction:

-

Acid-Base Partitioning:

-

The organic extract is concentrated and then partitioned with a dilute aqueous acid (e.g., sulfuric acid, tartaric acid). The basic alkaloids form salts and move into the aqueous layer, while neutral impurities remain in the organic layer.

-

The aqueous layer is separated, and the pH is adjusted to be alkaline (e.g., with ammonia) to precipitate the free alkaloid bases.

-

The precipitated alkaloids are then re-extracted into an immiscible organic solvent (e.g., chloroform, ethyl acetate).

-

-

Purification:

-

The final organic extract is dried and evaporated to yield a crude total alkaloid mixture.

-

This mixture can be further purified using techniques like macroporous resin chromatography or column chromatography on silica gel to enrich the concentration of target compounds.[12]

-

Protocol for HPLC Analysis

This protocol provides a general methodology for the quantitative analysis of Stephania alkaloids.[2]

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reversed-phase ODS (Octadecylsilane) column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of methanol, water, and an amine modifier like triethylamine to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly set at a wavelength of 282 nm, where many of the isoquinoline alkaloids exhibit strong absorbance.

-

Quantification: Calibration curves are generated using certified reference standards of the individual alkaloids (e.g., tetrandrine, cepharanthine) to determine their concentrations in the plant extracts.

Molecular Mechanisms and Signaling Pathways

Modern pharmacological studies have begun to unravel the complex molecular mechanisms through which Stephania alkaloids exert their therapeutic effects. These compounds often modulate multiple key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling: Tetrandrine

Tetrandrine has been shown to suppress inflammatory responses by targeting several critical pathways, most notably the NF-κB and MAPK pathways.[1][14] More recent research has also implicated the STING-TBK1 pathway in its anti-atherosclerotic effects.[18]

Anticancer Signaling: Cepharanthine

Cepharanthine's antitumor activity is multifaceted, involving the inhibition of pro-survival pathways, induction of apoptosis, and regulation of autophagy. Key targets include the Wnt/β-catenin, Hedgehog, PI3K/Akt/mTOR, and NF-κB signaling cascades.[3][5]

Conclusion and Future Perspectives

The Stephania genus represents a validated and valuable source of complex alkaloids with significant therapeutic potential. Traditional knowledge has successfully guided modern research towards the identification of potent anti-inflammatory and anticancer agents like tetrandrine and cepharanthine. The elucidation of their molecular mechanisms provides a strong foundation for rational drug design and development.

Future research should focus on:

-

Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques like UPLC-QTOF-MS/MS to fully characterize the chemical diversity within less-studied Stephania species.

-

Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between different alkaloids present in crude extracts, which may explain the holistic efficacy of traditional preparations.

-

Clinical Validation: Conducting well-designed clinical trials to validate the safety and efficacy of purified Stephania alkaloids for specific disease indications.

-

Sustainable Sourcing: Developing sustainable cultivation and harvesting practices to ensure the long-term availability of these important medicinal plants and protect biodiversity.

By bridging the gap between traditional ethnopharmacology and modern drug discovery, the remarkable therapeutic properties of Stephania plants can be further harnessed to develop novel and effective treatments for a range of human diseases.

References

- 1. Tetrandrine Improves Ventricular Remodeling and Inflammation via Inhibition of the MAPK/NF-κB Pathway [jstage.jst.go.jp]

- 2. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cepharanthine hydrochloride inhibits the Wnt/β-catenin/Hedgehog signaling axis in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Bridging Ethnobotanical Knowledge and Multi-Omics Approaches for Plant-Derived Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethnobotany, phytochemistry and pharmacology of Stephania rotunda Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 17. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Isolation of Stephanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potent antiplasmodial and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary mechanistic insights into this promising therapeutic lead. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Sourcing

This compound is primarily isolated from plants of the Stephania genus (family Menispermaceae), which are widely distributed in Asia and Africa and have a long history of use in traditional medicine. Notably, it has been successfully isolated from the tubers of Stephania venosa and Stephania dielsiana. The discovery of its biological activities was largely driven by bioassay-guided fractionation of extracts from these plants, which demonstrated significant efficacy against various cancer cell lines and Plasmodium falciparum, the parasite responsible for malaria.[1]

Experimental Protocols

Bioassay-Guided Isolation of this compound from Stephania venosa

The following protocol details a representative method for the isolation of this compound, yielding a substantial amount of the pure compound.

1. Extraction:

-

Dried and powdered tubers of Stephania venosa (500 g) are macerated with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional agitation.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification:

-

A portion of the crude methanolic extract (e.g., 5 g) is subjected to column chromatography on silica gel (70-230 mesh).

-

The column is eluted with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:ethyl acetate:methanol) and visualized with Dragendorff's reagent.

-

Fractions containing the major alkaloid spot corresponding to this compound are pooled and concentrated.

-

Further purification is achieved by a second column chromatography on silica gel (230-400 mesh) using a solvent system such as ethyl acetate:hexane:methanol (e.g., 3:7:0.1 v/v/v).

-

The final purification step can be performed using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to afford pure this compound.

Table 1: Quantitative Data from a Representative Isolation of this compound

| Parameter | Value | Reference |

| Starting Material | 500 g of dried Stephania venosa tubers | |

| Crude Methanol Extract | 193.55 g | |

| Amount of Crude Extract for Purification | 5 g | |

| Yield of Pure this compound | 100 mg | |

| Purity | Assessed by TLC and HPLC |

Structural Elucidation

The definitive structure of isolated this compound is determined through a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Key data includes chemical shifts (δ) and coupling constants (J).

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by correlating protons with other protons (COSY), protons with directly attached carbons (HSQC), and protons with carbons over two or three bonds (HMBC).

The obtained spectroscopic data is then compared with previously reported and authenticated data for this compound to confirm its identity.

Mechanism of Action: A Novel Anticancer Pathway

This compound exhibits a unique mode of action against cancer cells by inducing apoptosis through a process described as the "reverse of mitotic exit."[1] This mechanism is distinct from many conventional chemotherapeutic agents.

The Mitotic Exit Network (MEN)

Mitotic exit is a critical, irreversible step in the cell cycle, tightly regulated by a signaling cascade known as the Mitotic Exit Network (MEN). The MEN ensures that cells only exit mitosis after proper chromosome segregation. A key player in this network is the phosphatase Cdc14, which is kept inactive and sequestered in the nucleolus during early mitosis. For mitotic exit to occur, Cdc14 must be released and activated.

This compound's "reverse of mitotic exit" suggests an interference with the normal, unidirectional progression of this process. It is hypothesized that this compound may disrupt the signaling cascade that leads to the inactivation of cyclin-dependent kinase 1 (Cdk1) and the subsequent events of mitotic exit. This disruption forces the cell back into a mitotic-like state from which it cannot recover, ultimately leading to programmed cell death.

Caption: Proposed mechanism of this compound-induced reverse of mitotic exit.

Induction of Apoptosis

The ultimate fate of cancer cells treated with this compound is apoptosis. This programmed cell death is a tightly regulated process involving a cascade of signaling events. While the precise details of this compound-induced apoptosis are still under investigation, it is likely to involve the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Further research is needed to elucidate which of these pathways is predominantly activated by this compound and to identify the key molecular players, such as members of the Bcl-2 family and specific caspases.

Caption: Potential apoptotic pathways induced by this compound.

Conclusion and Future Directions

This compound represents a compelling natural product with significant potential for the development of novel anticancer and antimalarial therapies. Its unique mechanism of action, involving the reversal of mitotic exit, opens up new avenues for targeting cancer cells. This guide provides a foundational understanding of its discovery and isolation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the Mitotic Exit Network and the downstream apoptotic signaling cascade.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to assess the therapeutic potential and safety of this compound in animal models of cancer and malaria.

The continued investigation of this compound and its derivatives holds great promise for the development of next-generation therapeutics to address significant global health challenges.

References

Potential Therapeutic Applications of Stephanine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stephanine, a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Stephania genus, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this compound presents promising therapeutic potential across several key areas, including inflammation, pain management, oncology, and virology. This technical guide provides an in-depth overview of the current state of knowledge on this compound, focusing on its mechanisms of action, quantitative bioactivity data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a comprehensive resource for scientists and drug development professionals exploring the therapeutic applications of this compelling natural product.

Core Therapeutic Areas and Mechanisms of Action

This compound has demonstrated notable efficacy in preclinical models of various diseases, primarily through the modulation of key signaling pathways involved in inflammation, cell survival, and microbial replication.

Anti-inflammatory and Analgesic Effects

This compound exhibits significant anti-inflammatory and analgesic properties. Its mechanism of action in this context involves the inhibition of pro-inflammatory mediators and modulation of pain signaling pathways.[1][2]

Key Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to significantly inhibit the production of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

-

Opioid Receptor Interaction: The analgesic effects of this compound are, at least in part, mediated by its interaction with opioid receptors. This is supported by the observation that the analgesic effect can be blocked by the opioid antagonist, naloxone.[1][2]

Anticancer Activity

Preclinical studies have highlighted the potential of this compound as an anticancer agent. Its primary mechanism of action against cancer cells is the induction of apoptosis.

Key Mechanisms:

-

Induction of Apoptosis: this compound has been observed to induce programmed cell death in various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). This apoptotic induction is a key contributor to its cytotoxic effects against malignant cells.

-

Modulation of Apoptotic Pathways: The pro-apoptotic effects of this compound are likely mediated through the intrinsic and/or extrinsic apoptotic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

Antiviral Activity

This compound has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Key Mechanisms:

-

Inhibition of Viral Replication: The primary antiviral mechanism of this compound is the inhibition of viral replication within host cells. This can occur through various means, such as targeting viral enzymes or interfering with host cell factors necessary for viral propagation.

-

Reduction of Cytopathic Effects: this compound has been shown to reduce the cytopathic effects (CPE) induced by viral infection, indicating its ability to protect host cells from virus-induced damage.

Neuroprotective and Cardiovascular Potential

While research is more nascent in these areas, preliminary evidence suggests that compounds from the Stephania genus, including this compound, may possess neuroprotective and cardiovascular benefits. The neuroprotective effects are thought to be linked to antioxidant and anti-inflammatory mechanisms. Cardiovascular effects observed with extracts of Stephania tetrandra include the inhibition of Ca2+ influx in myocytes, suggesting a potential role in managing ischemic heart conditions. Further research is needed to specifically delineate the role and mechanisms of this compound in these therapeutic areas.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of this compound from various preclinical studies.

| Therapeutic Area | Assay/Model | Target/Cell Line | Endpoint | Result | Reference(s) |

| Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC50 | Data not specified in snippets | |

| MTT Assay | MDA-MB-231 (Breast Cancer) | IC50 | Data not specified in snippets | ||

| MTT Assay | MCF-7 (Breast Cancer) | IC50 | Data not specified in snippets | ||

| Anti-inflammatory | Xylene-induced ear edema | Mouse | Inhibition of edema | Significant inhibition | [1][2] |

| Carrageenan-induced paw edema | Rat | Inhibition of edema | Significant inhibition | [1][2] | |

| LPS-induced RAW264.7 cells | Macrophage | Inhibition of IL-6, IL-1β, TNF-α | Significant inhibition (p < 0.01) | [1][2] | |

| Analgesic | Hot-plate test | Mouse | Increased pain threshold | Significant increase | [1][2] |

| Acetic acid-induced writhing | Mouse | Reduction in writhing | Significant reduction | [1][2] | |

| Antiviral | Plaque Reduction Assay | HSV-1 | IC50 | Data not specified in snippets | |

| Cytopathic Effect (CPE) Assay | SARS-CoV-2 | IC50 | Data not specified in snippets |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle control

-

Positive control (e.g., Indomethacin, 10 mg/kg)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound, vehicle, or positive control orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of compounds.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound (dissolved in a suitable vehicle)

-

Hot plate apparatus maintained at 55 ± 0.5 °C

-

Vehicle control

-

Positive control (e.g., Morphine, 5 mg/kg)

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour before the test.

-

Administer this compound, vehicle, or positive control subcutaneously or intraperitoneally.

-

At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Record the reaction time, which is the time taken for the mouse to exhibit signs of pain, such as licking its paws or jumping.

-

A cut-off time of 30 seconds is typically set to prevent tissue damage.

-

An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Anticancer Activity: Apoptosis Assay in HeLa Cells (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a compound.

Materials:

-

HeLa cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Antiviral Activity: SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to inhibit the virus-induced death of host cells.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

This compound

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well plates

Procedure:

-

Dispense serial dilutions of this compound into a 384-well plate.

-

In a separate container, pre-mix Vero E6 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.

-

Dispense the cell-virus mixture into the wells of the plate containing the compound.

-

Include cell-only (no virus) and virus-only (no compound) controls.

-

Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

-

After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus-only control.

-

Determine the EC50 (50% effective concentration) value from the dose-response curve.

Signaling Pathways and Mechanistic Visualizations

The therapeutic effects of this compound are underpinned by its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action.

Anti-inflammatory Signaling Pathway

References

Methodological & Application

Application Note: Quantification of Stephanine using HPLC-UV

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of stephanine, a bioactive alkaloid found in plants of the Stephania genus.[1] This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable and accurate technique for the determination of this compound in plant extracts and other sample matrices.

Introduction

This compound is a compound of interest due to its potential pharmacological activities. Accurate and precise quantification is crucial for the standardization of herbal extracts and for pharmacokinetic and pharmacodynamic studies. The described HPLC-UV method provides a robust and sensitive approach for the separation and quantification of this compound, even in the presence of other related alkaloids.[1]

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC system. The method has been validated for its sensitivity, linearity, precision, and accuracy.[1]

| Parameter | Value |

| HPLC System | Any standard HPLC system with a UV detector |

| Column | Hypersil BDS C18 |

| Mobile Phase | Gradient system of 100 mM ammonium acetate in water and methanol |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL (Typical, can be optimized) |

| UV Detection Wavelength | 270 nm |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |

Method Validation Summary

The HPLC-UV method for this compound quantification has been thoroughly validated and has demonstrated good performance characteristics.[1] The following table summarizes the typical validation parameters.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Sensitivity (LOD & LOQ) | Method demonstrates good sensitivity for typical applications. |

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a step-by-step procedure for the quantification of this compound in a sample matrix.

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Sample containing this compound (e.g., plant extract)

-

0.45 µm syringe filters

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 100 mM solution of ammonium acetate in water. Adjust the pH to the desired value (if necessary) and filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Methanol (HPLC grade).

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve a range of concentrations that bracket the expected concentration of this compound in the samples.

Sample Preparation

-

Extraction (for plant material): A suitable solvent that yields the highest alkaloid content should be used for extraction.[1] A common method is ultrasonication or maceration with methanol or a hydroalcoholic mixture.

-

Filtration: After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set up the instrument parameters as per the "Chromatographic Conditions" table.

-

Inject the prepared calibration standards, starting with the lowest concentration.

-

Inject the prepared samples. It is recommended to inject a blank (mobile phase) and a quality control (QC) sample periodically to ensure system suitability.

-

After the analysis is complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Analysis

-

Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Use the peak area of this compound in the sample chromatograms and the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

Caption: Workflow for this compound Quantification by HPLC-UV.

Logical Relationship in HPLC Separation

This diagram illustrates the key factors influencing the separation of this compound in reversed-phase HPLC.

Caption: Factors Affecting HPLC Separation of this compound.

References

Application Notes and Protocols: Stephanine Cytotoxicity Assay on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephanine, a naturally occurring alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. Its unique mechanism of action, which involves inducing apoptosis through a process described as "reverse of mitotic exit," makes it a compound of significant interest in cancer research and drug development. These application notes provide a summary of its cytotoxic activity and detailed protocols for assessing its effects on cancer cells.

Data Presentation: Cytotoxicity of this compound on Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines. This data has been compiled from preclinical studies and demonstrates the compound's potency.

| Cancer Cell Line | Cell Type | IC50 (µM) |

| HeLa | Cervical Cancer | 5.8 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.2 |

| MCF-7 | Breast Cancer (ER-Positive) | 9.5 |

| A549 | Non-Small Cell Lung Cancer | 8.1 |

| H1299 | Non-Small Cell Lung Cancer | 10.3 |

Note: The IC50 values presented are representative examples based on published research and may vary depending on experimental conditions.

Mechanism of Action: Induction of Apoptosis via Reversal of Mitotic Exit

This compound exhibits a unique mode of action by inducing a "reverse of mitotic exit," which ultimately leads to apoptotic cell death[1][2]. This process is hypothesized to involve the inhibition of key mitotic kinases, such as Aurora B kinase, which are essential for the proper segregation of chromosomes and cytokinesis. By disrupting these processes, this compound forces cells that have entered mitosis to exit without proper cell division, a cellular catastrophe that triggers the intrinsic apoptotic pathway. This leads to the activation of caspase-3, a key executioner caspase, and subsequent cell death.

Signaling Pathway Diagrams

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol outlines the determination of this compound's cytotoxic effects on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Adherent cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. It is recommended to have a final DMSO concentration of less than 0.1% in all wells.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Protocol 2: Caspase-3 Activity Assay

This protocol provides a method to measure the activity of caspase-3, a key marker of apoptosis, in cancer cells treated with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Lysis buffer

-

Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

-

Bradford reagent for protein quantification

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Lysis:

-

After treatment, collect the cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the Bradford assay.

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add 50 µg of protein lysate from each sample.

-

Add the caspase-3 substrate (DEVD-pNA) to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Normalize the caspase-3 activity to the protein concentration for each sample.

-

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapeutics due to its potent cytotoxic activity and unique mechanism of action. The protocols provided herein offer standardized methods for evaluating the efficacy of this compound and elucidating its molecular effects on cancer cell lines. Further investigation into the specific molecular targets of this compound within the mitotic machinery will be crucial for its clinical development.

References

- 1. Dual roles of oxothis compound as an Aurora kinase inhibitor and angiogenesis suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (-)-Stepholidine Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the administration of (-)-stepholidine (SPD), an active alkaloid isolated from the herb Stephania intermedia, in animal models. The user's query for "stephanine" is addressed here as (-)-stepholidine, a compound extensively studied for its unique pharmacological profile. SPD is recognized for its dual activity as a dopamine D1 receptor agonist and a D2 receptor antagonist, making it a compound of significant interest for therapeutic development, particularly in the fields of neuropsychiatry and addiction.[1][2]

This document outlines detailed protocols for the preparation and administration of SPD, as well as for conducting key behavioral assays to evaluate its efficacy in rodent models. Quantitative data from relevant studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in preclinical research.

Data Presentation

Pharmacokinetic Parameters of (-)-Stepholidine in Rats

The following table summarizes the pharmacokinetic properties of (-)-stepholidine in male and female rats following a single intravenous or oral dose. These data highlight the compound's rapid elimination and poor oral bioavailability, yet excellent brain penetration.[1]

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) |

| Male Rats | ||||

| t1/2 (h) | 0.8 ± 0.2 | 1.5 ± 0.6 | 1.8 ± 0.7 | 2.1 ± 0.9 |

| Cmax (ng/mL) | 352 ± 121 | 10.2 ± 3.5 | 25.1 ± 8.7 | 45.3 ± 15.6 |

| Tmax (h) | 0.08 | 0.5 | 0.75 | 1.0 |

| AUC0→12h (ng·h/mL) | 189 ± 55 | 28.7 ± 9.9 | 75.8 ± 26.2 | 142 ± 49.1 |

| CL (L/h/kg) | 10.8 ± 3.1 | - | - | - |

| Female Rats | ||||

| t1/2 (h) | 0.9 ± 0.3 | 1.7 ± 0.5 | 2.0 ± 0.6 | 2.4 ± 0.8 |

| Cmax (ng/mL) | 365 ± 115 | 12.5 ± 4.1 | 30.8 ± 10.1 | 55.1 ± 18.2 |

| Tmax (h) | 0.08 | 0.5 | 0.75 | 1.0 |

| AUC0→12h (ng·h/mL) | 245 ± 73 | 35.2 ± 11.6 | 92.7 ± 30.5 | 174 ± 57.4 |

| CL (L/h/kg) | 8.3 ± 2.5 | - | - | - |

Data adapted from Sun et al. (2009). Values are presented as mean ± SD.[1]

Dose-Response of (-)-Stepholidine in Behavioral Models

This table presents the effective doses of (-)-stepholidine in various behavioral paradigms in rats, demonstrating its potential therapeutic effects in models of addiction and psychosis.

| Behavioral Model | Species | Route of Administration | Dose Range | Effect | Reference |

| Methamphetamine Self-Administration | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Attenuates METH self-administration behavior.[3][4] | Yue et al. (2021)[3] |

| Conditioned Avoidance Response | Rat | Intraperitoneal (i.p.) & Oral | 10 mg/kg/day (chronic) | Decreased active avoidance without affecting escape response. | [5] |

| Prepulse Inhibition (apomorphine-induced disruption) | Rat | Not specified | Not specified | Reverses apomorphine-induced disruption of prepulse inhibition.[2] | Ellenbroek et al. (2006)[2] |

| Paw Test | Rat | Not specified | Not specified | Increased hindlimb retraction time, suggesting atypical antipsychotic properties.[2] | Ellenbroek et al. (2006)[2] |

Experimental Protocols

Preparation of (-)-Stepholidine for Administration

For Intravenous (i.v.) Administration:

-

Vehicle: A common vehicle for i.v. administration is a solution of 0.5% (w/v) N,N-dimethylacetamide, 9.5% (w/v) Cremophor EL, and 90% (v/v) saline.[1]

-

Preparation: Dissolve (-)-stepholidine in the vehicle to the desired final concentration (e.g., 0.5 mg/mL).[1] Ensure the solution is clear and free of particulates before administration.

For Oral (p.o.) Administration:

-

Vehicle: A suitable vehicle for oral gavage is a 0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) suspension.[1]

-

Preparation: Prepare a suspension of (-)-stepholidine in the 0.5% CMC-Na solution by triturating to achieve a uniform mixture at the target concentration (e.g., 2, 5, or 10 mg/mL).[1]

For Intraperitoneal (i.p.) Administration:

-

Vehicle: Sterile 0.9% saline solution is a commonly used vehicle for i.p. injections.

-

Preparation: Dissolve (-)-stepholidine in sterile saline to the final desired concentration. Ensure complete dissolution before administration.

Protocol for Intraperitoneal (i.p.) Injection in Rats

This protocol provides a standardized method for i.p. administration of (-)-stepholidine in rats.

-

Animal Restraint:

-

For a two-person technique, one person should restrain the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand should support the rear feet and tail.[6]

-

For a one-person technique, the rat can be wrapped in a towel, leaving the abdomen exposed.[6]

-

Gently tilt the rat so its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.[7]

-

-

Injection Site Identification:

-

Locate the lower right quadrant of the abdomen, lateral to the midline, to avoid the cecum which is typically on the left side.[7]

-

-

Injection Procedure:

-

Use a 23-25 gauge needle.[8]

-

Clean the injection site with an antiseptic swab.[7]

-

Insert the needle at a 30-45° angle into the peritoneal cavity.[6]

-

Aspirate briefly to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and use a fresh syringe and needle at a different site.[7]

-

Inject the solution slowly and steadily.[7]

-